![molecular formula C6H2Br2S2 B1267057 3,4-ジブロモチエノ[2,3-b]チオフェン CAS No. 53255-78-0](/img/structure/B1267057.png)

3,4-ジブロモチエノ[2,3-b]チオフェン

概要

説明

Synthesis Analysis

The synthesis of 3,4-Dibromothieno[2,3-b]thiophene and its derivatives involves multiple steps, including bromination, cross-coupling reactions, and electropolymerization. A notable synthesis approach involves the reaction of 3,4-dibromothiophene with phenylacetylene, leading to the formation of 2-phenylthieno[3,4-b]thiophene, which can be electropolymerized to produce low band gap polymers (Neef, Brotherston, & Ferraris, 1999). Another method involves starting from 2,3-dibromothiophene to improve the total yield through a more convenient synthesis process (Allared, Hellberg, & Remonen, 2002).

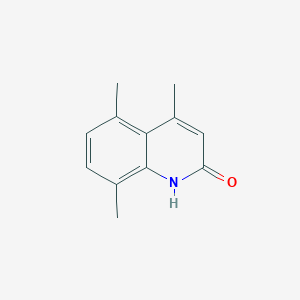

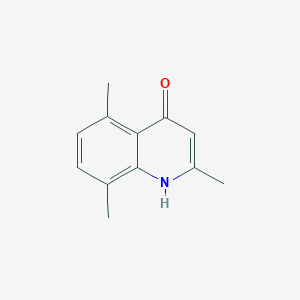

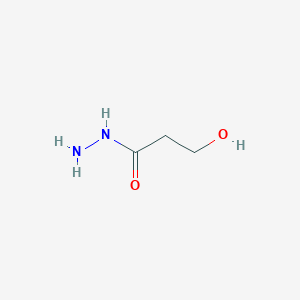

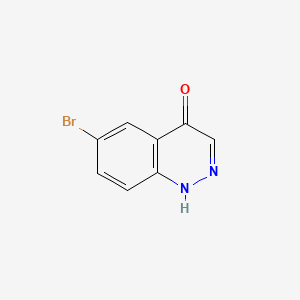

Molecular Structure Analysis

The molecular structure of 3,4-Dibromothieno[2,3-b]thiophene is characterized by its brominated thiophene rings, which are crucial for its chemical reactivity and electronic properties. The presence of bromine atoms allows for further functionalization through reactions such as Suzuki coupling, facilitating the synthesis of a wide range of derivatives with varied electronic properties (Hergué, Frère, & Roncali, 2011).

Chemical Reactions and Properties

3,4-Dibromothieno[2,3-b]thiophene undergoes various chemical reactions, including bromine-lithium exchange, electrophilic substitutions, and palladium-catalyzed cross-coupling, leading to the synthesis of diversified derivatives. These reactions are foundational for modifying the compound's electronic properties for specific applications, such as conductive polymers and organic electronics (Fuller, Iddon, & Smith, 1997).

科学的研究の応用

医薬品への応用

チエノチオフェン類は、3,4-ジブロモチエノ[2,3-b]チオフェンを含む、医薬品業界で潜在的な用途があることが明らかになっています . これらは様々な生物活性を示しており、新規医薬品の開発にとって魅力的な候補となっています .

光電子特性

チエノチオフェン類は、その優れた光電子特性で知られています . 分子構造に組み込まれると、有機π共役系材料の基礎的な特性を大幅に変えたり、向上させることができます .

半導体

チエノチオフェン類は、半導体の製造に使用できます . 安定で電子豊富な構造により、この用途に適しています .

太陽電池

チエノチオフェン類のユニークな特性により、太陽電池の開発に役立ちます . これらのデバイスの効率と有効性に貢献することができます .

有機電界効果トランジスタ (OFET)

チエノチオフェン類は、有機電界効果トランジスタ (OFET) の作成に役立ちます . その平面系と安定した構造により、これらのトランジスタのパフォーマンスを向上させることができます .

エレクトロルミネッセンス

チエノチオフェン類は、エレクトロルミネッセンスの製造に使用できます . これらは、電流または強電界に応答して光を放出する材料です .

Safety and Hazards

将来の方向性

Thienothiophenes, including 3,4-Dibromothieno[2,3-b]thiophene, have attracted significant attention due to their potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth .

作用機序

Target of Action

It’s known to be used in proteomics research , suggesting it may interact with proteins or other biological molecules.

Mode of Action

A related compound, tt-5-p, has been reported to undergo self-oligomerization in cells upon light irradiation . This process could potentially influence the interaction of 3,4-Dibromothieno[2,3-b]thiophene with its targets.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3,4-Dibromothieno[2,3-b]thiophene is currently unavailable . Its solid state and sensitivity to light, air, and heat suggest that these factors could influence its bioavailability.

Result of Action

The related compound tt-5-p has been shown to induce cell apoptosis upon light irradiation . This suggests that 3,4-Dibromothieno[2,3-b]thiophene might have similar effects under certain conditions.

Action Environment

3,4-Dibromothieno[2,3-b]thiophene is sensitive to light, air, and heat . Therefore, these environmental factors could potentially influence its action, efficacy, and stability. It’s recommended to store the compound under inert gas at temperatures below 0°C .

特性

IUPAC Name |

3,4-dibromothieno[2,3-b]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2S2/c7-3-1-9-6-5(3)4(8)2-10-6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUGQRBSPOFSLQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(S1)SC=C2Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80201371 | |

| Record name | Thieno(2,3-b)thiophene, 3,4-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53255-78-0 | |

| Record name | Thieno(2,3-b)thiophene, 3,4-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053255780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thieno(2,3-b)thiophene, 3,4-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dibromothieno[2,3-b]thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

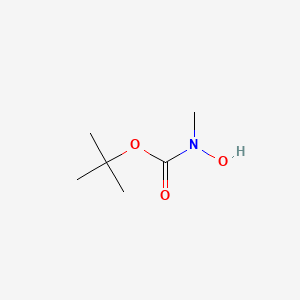

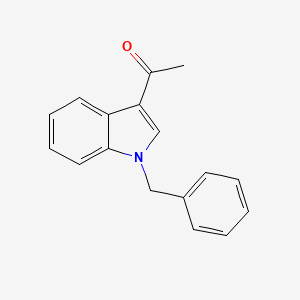

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main application of 3,4-dibromothieno[2,3-b]thiophene in organic synthesis?

A1: 3,4-Dibromothieno[2,3-b]thiophene serves as a valuable precursor for synthesizing polyfunctionalized thiophenes and enediynes. This is achieved through its reaction with butyllithium (BuLi), which facilitates bromine-lithium exchange, leading to the formation of 3,4-dilithiated thieno[2,3-b]thiophene. [] This dilithiated intermediate can then undergo various reactions with electrophiles to introduce desired functionalities. Furthermore, under specific conditions, a novel tandem ring-opening process can occur, resulting in the formation of polyfunctionalized enediynes. []

Q2: How does the structure of 3,4-dibromothieno[2,3-b]thiophene enable this reactivity?

A2: The two bromine atoms in the 3 and 4 positions of the thieno[2,3-b]thiophene core are susceptible to lithium-halogen exchange reactions. This is due to the relatively weaker carbon-bromine bond compared to carbon-hydrogen bonds, making these positions prone to attack by strong bases like BuLi. The resulting dilithiated species exhibits enhanced reactivity due to the presence of two carbon-lithium bonds, enabling the formation of new carbon-carbon bonds with electrophiles. Additionally, the specific arrangement of the thienothiophene core influences the ring-opening process, leading to the formation of enediynes. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。